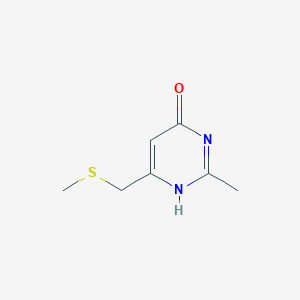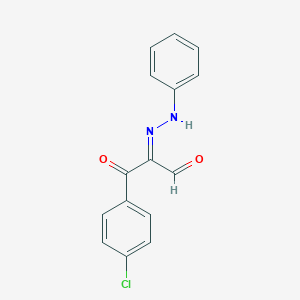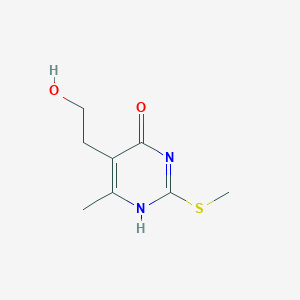![molecular formula C15H18N2O2S B7786708 5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7786708.png)
5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and databases.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes may include continuous flow reactions, high-pressure reactors, and advanced purification techniques to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts and reagents.
Common Reagents and Conditions
The common reagents and conditions used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis and applications .
科学的研究の応用
5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies on the mechanism of action can provide insights into its potential therapeutic and industrial uses .
類似化合物との比較
Similar Compounds
Similar compounds to 5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one include other chemical entities with related structures and properties. These compounds may share similar synthetic routes, reactions, and applications .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications.
特性
IUPAC Name |
5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-3-5-12(6-4-10)9-20-15-16-11(2)13(7-8-18)14(19)17-15/h3-6,18H,7-9H2,1-2H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXDXVCGGKHHPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)C(=C(N2)C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)C(=C(N2)C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2,6-dichlorophenyl)methoxy]-3-[(methoxyamino)methylidene]urea](/img/structure/B7786629.png)
![2-[3-(Trifluoromethyl)phenoxy]ethanaminium chloride](/img/structure/B7786637.png)

![(2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal](/img/structure/B7786640.png)
![(2E)-2-[(3,5-dimethylphenyl)hydrazinylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B7786647.png)
![(2E)-3-(furan-2-yl)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786648.png)
![(2E)-2-[(2,3-dimethylphenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal](/img/structure/B7786657.png)
![(2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786662.png)

![(2E)-3-(4-chlorophenyl)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786665.png)

![methyl (4Z)-2-methyl-5-oxo-4-[(4-phenoxyanilino)methylidene]-1H-pyrrole-3-carboxylate](/img/structure/B7786727.png)
![methyl (4Z)-2-methyl-5-oxo-4-[(4-propan-2-ylanilino)methylidene]-1H-pyrrole-3-carboxylate](/img/structure/B7786732.png)
![(3Z)-3-[(4-fluorophenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B7786740.png)
